molecular formula C8H9N3O B1425659 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1314974-86-1

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B1425659
CAS No.: 1314974-86-1
M. Wt: 163.18 g/mol
InChI Key: YTUGQJYIJAAQMR-UHFFFAOYSA-N
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Description

“4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a compound that has been studied for its potential applications in various fields. It has been found to be efficacious in a defensive withdrawal model of anxiety in rats and had a long half-life and reasonable oral bioavailability in dog pharmacokinetic studies .


Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. A novel series of potent pyrido[3,4-b]pyrazin-2(1H)-one derivatives were synthesized as FLT3 inhibitors . The compounds exhibited moderate to potent FLT3 kinase inhibitory potency and excellent antiproliferative activities against MV4-11 cells .


Molecular Structure Analysis

The molecular structure of “this compound” is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido[2,3- b ]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied. The compounds exhibited moderate to potent FLT3 kinase inhibitory potency and excellent antiproliferative activities against MV4-11 cells .

Scientific Research Applications

Tautomerism and Structural Analysis

  • Research by Seki et al. (1997) explores the impact of temperature and side chains on the imine-enamine tautomerism in quinoxalinone and pyridopyrazinone systems, including derivatives of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. These compounds exhibit a transition from enamine to imine forms with elevated temperatures (Seki, Iwanami, Kuwatani, & Iyoda, 1997).
  • Seki, Sakata, and Iwanami (1995) conducted structural studies on isomeric products related to 4-methyl-pyrido[2,3-b]pyrazin-2-one, emphasizing the importance of such structures in understanding chemical reactivity and interactions (Seki, Sakata, & Iwanami, 1995).

Hydrogen-Bonded Phenacyl Derivatives

  • Research by Seki and Iwanami (1994) explored the synthesis of phenacyl derivatives of pyrido[2,3-b]pyrazin-2-ones, revealing insights into their hydrogen-bonded structures and stability. These studies contribute to understanding the chemical behavior of substituted pyridopyrazinones (Seki & Iwanami, 1994).

Synthesis and Reaction Studies

  • Kim, Choi, and Kurasawa (2000) investigated the synthesis and tautomerism of pyrido[2,3-b]pyrazines, contributing to the broader understanding of the chemical properties and potential applications of these compounds (Kim, Choi, & Kurasawa, 2000).
  • Abasolo et al. (1990) conducted a kinetic study on the anelation of heterocycles, including pyrido[2,3-b]pyrazine derivatives. This research is crucial for understanding the reaction kinetics and mechanisms involved in the synthesis of these compounds (Abasolo, Bianchi, Atlasovich, Gaozza, & Fernández, 1990).

Biochemical Analysis

Biochemical Properties

4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenases, which are involved in the biosynthesis of prostaglandins . By inhibiting these enzymes, this compound can modulate inflammatory responses and other physiological processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism can affect energy production and the synthesis of biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the target and context. For instance, the compound’s inhibition of cyclooxygenases results in decreased production of prostaglandins, which are mediators of inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism following prolonged exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-proliferative activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and gastrointestinal irritation. Threshold effects have been reported, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . Studies have shown that the compound can be transported across cell membranes by active transport mechanisms, and its distribution within tissues can vary depending on factors such as tissue type and blood flow.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production.

Properties

IUPAC Name

4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-5-7(12)10-6-3-2-4-9-8(6)11/h2-4H,5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUGQJYIJAAQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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